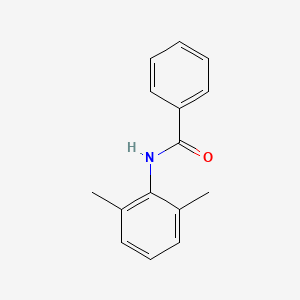

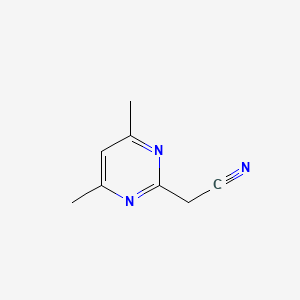

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile

Descripción general

Descripción

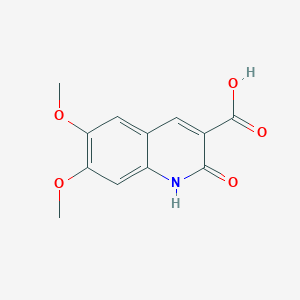

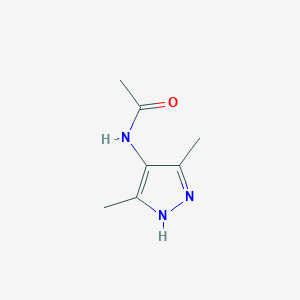

“2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” involves the use of 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate. The reaction is catalyzed by para-toluenesulfonic acid via a decarboxylic reaction .Molecular Structure Analysis

The molecular weight of “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is 147.18 . The linear formula of this compound is C8H9N3 .Physical And Chemical Properties Analysis

“2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is a solid substance at room temperature . It has a molecular weight of 147.18 and a linear formula of C8H9N3 .Aplicaciones Científicas De Investigación

SIRT2 Inhibition for Cancer Treatment

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile: derivatives have been investigated as potent and selective inhibitors of human sirtuin 2 (SIRT2). SIRT2 plays essential roles in cell cycle regulation, autophagy, and immune responses. Dysregulation of SIRT2 is associated with several diseases, including cancer. Among the synthesized derivatives, compound 28e stands out as the most potent SIRT2 inhibitor, with an impressive IC50 value of 42 nM. In cellular assays, it effectively inhibits human breast cancer cell lines and enhances α-tubulin acetylation .

Antibacterial and Antifungal Properties

These compounds have been screened for antibacterial and antifungal activity. Against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), as well as yeasts (Candida albicans and Saccharomyces cerevisiae), they exhibit potential antimicrobial effects .

Fungicidal Activity in Agriculture

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile: derivatives, such as pyrimethanil, are used as fungicides to control gray mold and leaf scab in crops like grapes, strawberries, tomatoes, and other fruits and vegetables. These compounds help protect plants from fungal infections .

Corrosion Inhibition in Carbon Steel

Experimental and computational studies have explored the use of these compounds as corrosion inhibitors for carbon steel surfaces. The adsorption of 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile derivatives forms a protective layer, reducing the capacitance of the interface and preventing corrosion .

Safety and Hazards

The safety information for “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” indicates that it may be harmful if swallowed or comes into contact with skin. It may cause eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJHWSAOAFMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

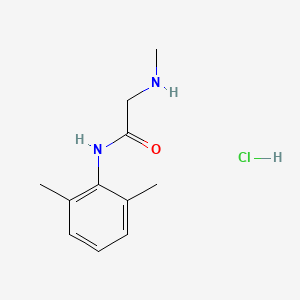

![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid](/img/structure/B3025544.png)

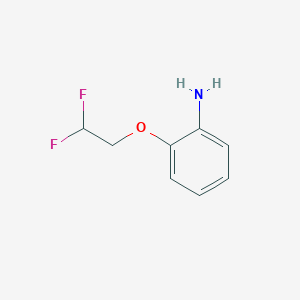

![N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B3025546.png)